molecular formula C14H13FN2O B1355810 N-(5-Amino-2-methylphenyl)-2-fluorobenzamide CAS No. 926198-38-1

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide

Cat. No.: B1355810
CAS No.: 926198-38-1
M. Wt: 244.26 g/mol
InChI Key: BJAVZYPSKDOHAS-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide backbone substituted with a fluorine atom at the ortho position of the benzoyl group and a 5-amino-2-methylphenyl group attached via the amide nitrogen.

The presence of the 5-amino group enhances solubility and intermolecular interactions, distinguishing it from non-amino derivatives.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAVZYPSKDOHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-amino-2-methylbenzoic acid+2-fluorobenzoyl chlorideThis compound\text{5-amino-2-methylbenzoic acid} + \text{2-fluorobenzoyl chloride} \rightarrow \text{this compound} 5-amino-2-methylbenzoic acid+2-fluorobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent patterns on the benzamide and aniline moieties, influencing molecular weight, hydrogen bonding, and crystallinity:

Compound Name Substituents (Benzamide/Aniline) Molecular Formula Molecular Weight Melting Point (°C) Key Interactions
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (Target) 2-Fluorobenzamide / 5-Amino-2-methylphenyl C14H13FN2O ~260.27* Not reported N-H⋯O, C-H⋯F (predicted)
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2-Fluorobenzamide / 2,3-Difluorophenyl C13H8F3NO 251.20 100–102 N-H⋯O (1D chain), C-H⋯F, C-F⋯C stacking
N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide 2-Fluorobenzamide / 5-Amino-2-methoxyphenyl C14H13FN2O2 260.26 Not reported N-H⋯O, OCH3⋯H (predicted)
N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide 2-Fluorobenzamide / 5-Chloro-2-methoxyphenyl C14H11ClFNO2 279.72 Not reported Cl⋯H, OCH3⋯H (predicted)
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide 2-Fluorobenzamide / 4-CF3-phenyl C14H9F4NO 283.23 Not reported CF3⋯π, F⋯H (predicted)

Notes:

  • *Estimated based on analogous compounds.
  • Fo23’s crystal structure (space group Pn) reveals near-coplanar aromatic rings (0.5° dihedral) and a twisted amide plane (23° deflection), stabilized by 1D N-H⋯O chains and C-H⋯F interactions . The amino group in the target compound likely enhances hydrogen-bonding capacity compared to halogenated analogs.

Hydrogen Bonding and Crystal Packing

Fluorine and amino substituents critically influence intermolecular interactions:

  • Fo23 : Exhibits 1D chains via N-H⋯O hydrogen bonds (3.054 Å) and R22(12) synthons involving C-H⋯F interactions (2.51–2.56 Å) .
  • Chloro/Methoxy Analogs : Chlorine’s electronegativity and methoxy’s steric bulk reduce hydrogen-bonding efficiency, favoring halogen⋯π or van der Waals interactions .

Biological Activity

N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorobenzamide moiety with an amino group and a methyl group on the phenyl ring, which contributes to its unique chemical properties. The molecular formula is C13H12FN2OC_{13}H_{12}FN_{2}O, with a molecular weight of 248.25 g/mol. The presence of fluorine enhances its lipophilicity and stability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve the inhibition of key bacterial enzymes or disruption of cell membrane integrity.

Anticancer Properties

This compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit cell proliferation in several cancer cell lines. The compound appears to induce apoptosis through the activation of specific signaling pathways, particularly those related to cell cycle regulation and programmed cell death.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and impacting downstream signaling pathways.
  • Apoptotic Pathways : Induction of apoptosis has been linked to the compound's ability to activate caspases and other proteins involved in programmed cell death.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineConcentration (µM)Effect
Study 1HeLa (cervical cancer)10Inhibited proliferation by 50%
Study 2MCF-7 (breast cancer)20Induced apoptosis in 70% of cells
Study 3E. coli (bacterial strain)5Significant growth inhibition

These studies highlight the compound's dual role as both an antimicrobial and anticancer agent.

In Vivo Studies

Preliminary animal studies have shown promising results regarding the efficacy of this compound in reducing tumor size in xenograft models. The compound was administered at varying doses, with significant tumor reduction observed at higher concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-methylphenyl)-2-fluorobenzamide, and how can purity be validated?

  • Methodology : The synthesis typically involves coupling 2-fluorobenzoyl chloride with 5-amino-2-methylaniline under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis, purity is validated via HPLC (>98% purity) and structural confirmation via NMR (¹H/¹³C) and mass spectrometry .
  • Critical Note : Ensure inert conditions to prevent oxidation of the amine group. Batch-specific Certificates of Analysis (COA) should include retention times and spectral matches to reference standards.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Confirm the presence of the aromatic protons (δ 6.5–8.0 ppm), fluoro-substituent (¹⁹F NMR), and amine protons (δ ~5.0 ppm) .
  • IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₄FN₂O: 265.11) .

Q. How can researchers assess the thermal stability of this compound for storage and handling?

  • Methodology : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify melting points and phase transitions. For example, similar benzamide derivatives exhibit stability up to 200°C under nitrogen atmospheres .

Advanced Research Questions

Q. How can contradictory reports on the compound’s biological activity (e.g., IC₅₀ values) be resolved?

  • Methodology :

  • Assay Variability : Compare cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time). Studies report IC₅₀ values ranging from 5–20 μM depending on the cancer model .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify differential target engagement across models. For example, fluorobenzamides may inhibit kinases (e.g., EGFR) or induce apoptosis via caspase-3 activation .

Q. What advanced crystallographic techniques can elucidate the compound’s structure-activity relationships?

  • Methodology : Single-crystal X-ray diffraction (employing SHELX programs) can resolve bond lengths and angles critical for reactivity. For example, the dihedral angle between the benzamide and aniline rings influences π-π stacking in protein binding pockets .

Q. How can molecular docking and dynamics simulations improve understanding of its mechanism of action?

  • Methodology :

  • Docking : Use AutoDock Vina to predict binding poses with targets like tubulin or topoisomerase II. Validate with experimental IC₅₀ correlations .
  • MD Simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns simulations) to prioritize synthesis of analogs with enhanced binding .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the amine or fluorine positions, guided by logP calculations (e.g., ClogP ~2.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.